TRPC4/C5 Channel Agonism: Complete Inactivity of (-)-Englerin B vs. Potent Activation by Englerin A
Englerin A potently activates TRPC4/C5 channels, inducing calcium influx and membrane depolarization, whereas (-)-englerin B—differing only by the absence of the glycolate ester—elicits no detectable TRPC4 or TRPC5 current. In HEK293T cells overexpressing TRPC4, 5 µM englerin A evokes robust currents that are fully blocked by the TRPC4/C5 inhibitor ML204 (10 µM) [1]. In contrast, englerin B produces no measurable current above baseline in the same electrophysiology system [1]. This functional binary (active vs. inactive) establishes (-)-englerin B as the only structurally matched, target-inert control for TRPC4/C5 pharmacology studies.
| Evidence Dimension | TRPC4/C5 channel activation (electrophysiology) |
|---|---|
| Target Compound Data | (-)-Englerin B: no detectable TRPC4 or TRPC5 current at tested concentrations |
| Comparator Or Baseline | Englerin A: evokes robust TRPC4 current at 5 µM; calcium flux EC50 in TRPC5-overexpressing HEK293T cells |
| Quantified Difference | Qualitatively binary: englerin A active, englerin B inactive (current indistinguishable from baseline) |
| Conditions | HEK293T cells with doxycycline-induced TRPC4 expression; whole-cell patch clamp; 200 ms voltage ramps from –100 to +100 mV |
Why This Matters
For any assay requiring a negative control that retains the englerin scaffold's physicochemical properties without confounding TRPC4/C5-mediated effects, (-)-englerin B is uniquely qualified.
- [1] Carson C, Raman P, Tullai J, et al. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS ONE. 2015;10(6):e0127498. doi:10.1371/journal.pone.0127498 View Source
